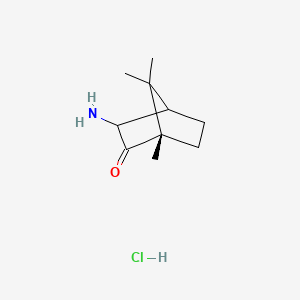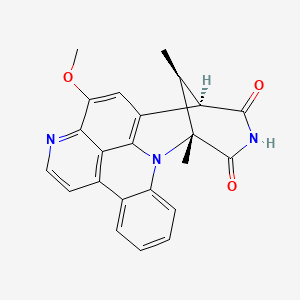
N-Demethyl Alogliptin-2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Demethyl Alogliptin-2,2,2-trifluoroacetate” is a chemical compound with the molecular formula C19H20F3N5O4 . It is a derivative of Alogliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat hyperglycemia in patients with type 2 diabetes mellitus .
Molecular Structure Analysis
The molecular structure of “N-Demethyl Alogliptin-2,2,2-trifluoroacetate” is complex, with a molecular weight of 439.39 . It contains several functional groups, including a trifluoroacetate group, a pyrimidinyl group, and a benzonitrile group .Mecanismo De Acción
As a derivative of Alogliptin, “N-Demethyl Alogliptin-2,2,2-trifluoroacetate” may share a similar mechanism of action. Alogliptin inhibits dipeptidyl peptidase 4 (DPP-4), which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 (GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Demethyl Alogliptin-2,2,2-trifluoroacetate involves the demethylation of Alogliptin followed by the reaction with trifluoroacetic anhydride to form the trifluoroacetate ester.", "Starting Materials": ["Alogliptin", "Trifluoroacetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid"], "Reaction": ["Step 1: Alogliptin is dissolved in methanol and sodium hydroxide is added as a catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours to allow for demethylation of Alogliptin to form N-Demethyl Alogliptin.", "Step 3: The reaction mixture is acidified with hydrochloric acid to form N-Demethyl Alogliptin hydrochloride.", "Step 4: Trifluoroacetic anhydride is added to the reaction mixture to form N-Demethyl Alogliptin-2,2,2-trifluoroacetate.", "Step 5: The reaction mixture is stirred at room temperature for several hours to allow for the completion of the reaction.", "Step 6: The product is isolated and purified using standard techniques."] } | |
Número CAS |
1262205-67-3 |
Nombre del producto |
N-Demethyl Alogliptin-2,2,2-trifluoroacetate |
Fórmula molecular |
C19H20F3N5O4 |
Peso molecular |
439.395 |
Nombre IUPAC |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H19N5O2.C2HF3O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21;3-2(4,5)1(6)7/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24);(H,6,7)/t14-;/m1./s1 |
Clave InChI |
MTLWKABDEWRRSI-PFEQFJNWSA-N |
SMILES |
C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N.C(=O)(C(F)(F)F)O |
Sinónimos |
2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile-2,2,2-trifluoroacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)